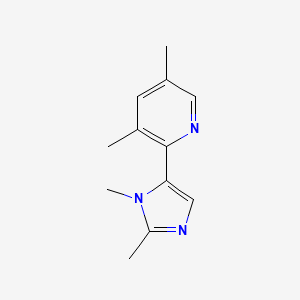
2-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine typically involves the condensation of appropriate imidazole and pyridine derivatives under controlled conditions. One common method involves the reaction of 1,2-dimethylimidazole with 3,5-dimethylpyridine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce partially or fully reduced derivatives.
Scientific Research Applications
2-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 2-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine is unique due to its combined imidazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Biological Activity
2-(1,2-Dimethyl-1H-imidazol-5-yl)-3,5-dimethylpyridine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an imidazole ring and a pyridine moiety. Its molecular formula is C12H14N4 with a molecular weight of approximately 218.27 g/mol. The presence of both imidazole and pyridine rings suggests potential interactions with various biological targets.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The imidazole ring can interact with enzymes through hydrogen bonding and π-stacking interactions.
- Receptor Modulation : The compound may act on various receptors, potentially influencing signaling pathways related to inflammation and cellular proliferation.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in vitro.
- Antiviral Properties : The compound has been investigated for its potential as an antiviral agent. It may inhibit viral replication through interference with viral enzymes or host cell pathways.
- Anti-inflammatory Effects : There is evidence suggesting that the compound can modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.
Case Studies
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 : Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth in vitro against S. aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL). |
| Study 2 : Antiviral Activity | Showed IC50 values in the low micromolar range against HIV-1 integrase, indicating potential as an antiviral agent (IC50 = 0.19 µM). |
| Study 3 : Anti-inflammatory Properties | Reduced TNF-alpha levels in macrophage cultures by 40%, indicating anti-inflammatory potential. |
Research Findings
Recent literature has provided insights into the structure-activity relationship (SAR) of compounds similar to this compound:
- Modifications to the imidazole or pyridine rings can significantly alter biological activity.
- Substituents on the pyridine ring can enhance potency against specific microbial strains or improve selectivity for viral targets.
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-(2,3-dimethylimidazol-4-yl)-3,5-dimethylpyridine |
InChI |
InChI=1S/C12H15N3/c1-8-5-9(2)12(14-6-8)11-7-13-10(3)15(11)4/h5-7H,1-4H3 |
InChI Key |
GBCRAPOQBDMMIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C2=CN=C(N2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















